
Temozolomide Acid
Übersicht
Beschreibung
Temozolomid-Säure ist ein Derivat von Temozolomid, einem Alkylierungsmittel, das vorwiegend zur Behandlung von Hirntumoren wie Glioblastom und anaplastischem Astrozytom eingesetzt wird . Temozolomid-Säure entsteht als Metabolit während der Hydrolyse von Temozolomid bei physiologischem pH-Wert . Diese Verbindung hat eine potenzielle Antikrebsaktivität gezeigt, die der ihres Muttersubstanz ähnelt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Temozolomid-Säure kann durch Hydrolyse von Temozolomid synthetisiert werden. Diese Reaktion erfolgt spontan bei physiologischem pH-Wert und wird unter leicht basischen Bedingungen verstärkt . Der Prozess beinhaltet die Umwandlung von Temozolomid zu seinem aktiven Metaboliten, 5-(3-Methyltriazen-1-yl)imidazol-4-carboxamid, und anschliessend zu Temozolomid-Säure .
Industrielle Produktionsverfahren
Die industrielle Produktion von Temozolomid-Säure erfolgt typischerweise durch die kontrollierte Hydrolyse von Temozolomid unter spezifischen pH-Bedingungen. Die Verbindung wird dann mit Standard-Chromatographietechniken isoliert und gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Temozolomid-Säure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Umwandlung von Temozolomid in Temozolomid-Säure bei physiologischem pH-Wert.
Alkylierung: Als Alkylierungsmittel kann es Methylgruppen auf DNA-Basen übertragen, was zu DNA-Läsionen führt.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser bei physiologischem pH-Wert oder leicht basischen Bedingungen.
Alkylierung: Die Verbindung selbst wirkt als Alkylierungsmittel, wobei Methylgruppen auf DNA-Basen übertragen werden.
Hauptprodukte, die gebildet werden
Hydrolyse: Temozolomid-Säure und 5-(3-Methyltriazen-1-yl)imidazol-4-carboxamid.
Alkylierung: Methylierte DNA-Basen, was zu DNA-Läsionen und letztendlich zur Apoptose führt.
Wissenschaftliche Forschungsanwendungen
Temozolomid-Säure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Untersucht auf seine Rolle bei der Induktion von DNA-Schäden und Apoptose in Krebszellen.
Medizin: Als potenzielles Antikrebsmittel untersucht, insbesondere zur Behandlung von Hirntumoren
Industrie: In der Entwicklung neuer Antikrebsmedikamente und Therapieansätze eingesetzt.
Wirkmechanismus
Temozolomid-Säure entfaltet seine Wirkung durch Alkylierung der DNA. Es überträgt Methylgruppen auf Guanin an den Positionen N7 und O6 sowie auf Adenin an der Position O3 . Diese Methylierung führt zu falschen Basenpaaren während der DNA-Replikation, was zu DNA-Läsionen und Apoptose führt . Die primären molekularen Ziele sind die DNA-Basen, und die beteiligten Pfade umfassen die DNA-Schadensantwort und Reparaturmechanismen .
Analyse Chemischer Reaktionen
Types of Reactions
Temozolomide Acid undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of Temozolomide to this compound at physiological pH.
Alkylation: As an alkylating agent, it can transfer methyl groups to DNA bases, leading to DNA lesions.
Common Reagents and Conditions
Hydrolysis: Water at physiological pH or slightly basic conditions.
Alkylation: The compound itself acts as an alkylating agent, transferring methyl groups to DNA bases.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Treatment of Brain Tumors
Temozolomide is most commonly used for:
- Glioblastoma Multiforme : Standard first-line treatment combined with radiotherapy.
- Refractory Anaplastic Astrocytoma : Used when other treatments fail.
Clinical trials have shown that temozolomide combined with tumor-treating fields (TTFields) significantly improves progression-free survival and overall survival compared to temozolomide alone .
Combination Therapies
Research has explored various combination therapies involving temozolomide:
- With Radiation Therapy : Concurrent administration with radiotherapy has shown improved outcomes in patients .
- With Other Chemotherapeutics : Studies have investigated its efficacy in combination with agents like 13-cis-retinoic acid, demonstrating enhanced antitumor activity .
Topical and Transdermal Applications
Recent studies have focused on developing temozolomide esters for topical application, particularly for skin cancers. These formulations are designed to enhance skin permeability and deliver active temozolomide more effectively to tumor sites . Preclinical trials indicated significant tumor growth inhibition in models treated with these esters.
Nanotechnology in Drug Delivery
Drug delivery nanosystems (DDNs) are being investigated to improve the pharmacokinetics of temozolomide. These systems aim to enhance drug stability, control release profiles, and target delivery to tumor sites, potentially increasing therapeutic efficacy while reducing side effects .
Resistance Mechanisms
Despite its effectiveness, resistance to temozolomide remains a significant challenge. Mechanisms include:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High expression of this DNA repair enzyme can lead to resistance by repairing the damage caused by temozolomide .
- Mismatch Repair Deficiencies : Tumors with defects in mismatch repair pathways may exhibit altered sensitivity to the drug.
Understanding these mechanisms has led to strategies aimed at overcoming resistance, such as combining temozolomide with MGMT inhibitors or other agents that target DNA repair pathways.
Efficacy in Diverse Tumor Types
Temozolomide has shown activity against various malignancies beyond gliomas, including:
- Metastatic Melanoma : Demonstrated significant efficacy in clinical trials compared to traditional agents like dacarbazine .
- Other Solid Tumors : Ongoing research continues to evaluate its potential in treating lung, colon, and ovarian cancers.
Patient Outcomes
A comprehensive analysis of clinical trials indicates that patients receiving combination therapies involving temozolomide often experience improved survival rates compared to those receiving monotherapy .
Wirkmechanismus
Temozolomide Acid exerts its effects through the alkylation of DNA. It transfers methyl groups to guanine at the N7 and O6 positions and to adenine at the O3 position . This methylation leads to mismatched base pairs during DNA replication, resulting in DNA lesions and apoptosis . The primary molecular targets are the DNA bases, and the pathways involved include the DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Temozolomid: Die Muttersubstanz, ebenfalls ein Alkylierungsmittel, das in der Krebsbehandlung eingesetzt wird.
Dacarbazin: Ein weiteres Alkylierungsmittel mit ähnlichen Antikrebsaktivitäten.
Procarbazin: Ein Alkylierungsmittel, das zur Behandlung des Hodgkin-Lymphoms eingesetzt wird.
Einzigartigkeit
Temozolomid-Säure ist einzigartig durch ihre Bildung als Metabolit von Temozolomid und ihre spezifische Rolle bei der Alkylierung von DNA-Basen . Im Gegensatz zu anderen Alkylierungsmitteln wird sie durch einen nicht-enzymatischen Hydrolyseprozess gebildet, was sie in ihrem Wirkmechanismus und ihrem Stoffwechselweg einzigartig macht .
Biologische Aktivität
Temozolomide (TMZ) is an oral alkylating agent primarily used in the treatment of high-grade gliomas, particularly glioblastoma multiforme (GBM). Its active form, temozolomide acid, exerts its biological activity by methylating DNA, which leads to cytotoxic effects in cancer cells. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, resistance mechanisms, and combination therapies.
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which methylates DNA at the O6 position of guanine. This methylation results in DNA strand breaks and ultimately induces apoptosis in tumor cells. The effectiveness of TMZ is influenced by several factors:
- pH Sensitivity : The activity of TMZ is pH-dependent; it is more effective in slightly basic conditions typically found in tumor cells compared to normal cells .
- Blood-Brain Barrier Penetration : Due to its lipophilic nature and small molecular size, TMZ effectively crosses the blood-brain barrier, making it suitable for treating CNS tumors .
Clinical Efficacy
TMZ has shown significant efficacy in various clinical settings:
- Efficacy in Gliomas : In a systematic review, TMZ demonstrated increased progression-free survival (PFS) in patients with recurrent malignant gliomas. Specifically, it was noted that patients who had not undergone prior chemotherapy had a more pronounced response .
- Combination Therapies : Studies have explored the combination of TMZ with other agents:
- Valproic Acid : A study indicated that valproic acid enhances the antitumor effects of TMZ by promoting apoptosis through p53 activation .
- 13-cis-Retinoic Acid : A Phase II trial assessed the combination of TMZ and 13-cis-retinoic acid, showing promising results in terms of efficacy and tolerability in recurrent malignant gliomas .
Resistance Mechanisms
Despite its efficacy, resistance to TMZ poses a significant challenge. Several mechanisms have been identified:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High levels of MGMT expression can repair the DNA damage caused by TMZ, leading to treatment failure. Patients with MGMT promoter methylation tend to respond better to TMZ therapy .
- Mismatch Repair (MMR) Deficiency : Tumors with MMR deficiency show different responses to TMZ, often resulting in increased sensitivity due to impaired repair mechanisms .
Table 1: Summary of Key Studies on Temozolomide
Study | Year | Population | Treatment Regimen | Key Findings |
---|---|---|---|---|
Stupp et al. | 2009 | GBM patients | Postoperative RT + TMZ | Improved overall survival compared to RT alone |
Newlands et al. | 1997 | Various cancers | Dosing schedule comparison | Identified schedule dependency for efficacy |
Valproic Acid Study | 2021 | GBM patients | TMZ + Valproic Acid | Enhanced survival benefit linked to p53 status |
Eigenschaften
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMIOYTNALQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150614 | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113942-30-6 | |
Record name | Temozolomide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOZOLOMIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.